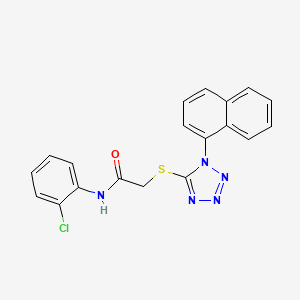

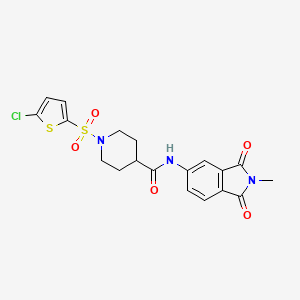

N-(2-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide

Overview

Description

N-(2-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide, also known as Compound 2, is a novel sulfonamide derivative that has shown promising results in scientific research applications. It was first synthesized in 2016 by a team of researchers at the University of Illinois at Chicago. Since then, it has been extensively studied for its potential therapeutic properties.

Scientific Research Applications

Synthesis and Characterization

A method for the synthesis of bis(naphthalen-2-yl-sulfane) derivatives, which might include compounds similar to N-(2-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide, has been reported. This process involves the condensation of aldehydes with 2-thionaphthol, offering advantages like clean methodologies, easy workup procedures, and high yield. The synthesis was optimized under different conditions, highlighting the versatility of this approach in creating various derivatives (Mokhtary & Refahati, 2013).

Medicinal Chemistry

A study focused on the regioselective synthesis and antimicrobial activities of certain aryloxyacetic acid derivatives, including a structure similar to the compound , indicated the potential of these derivatives in medicinal chemistry. The synthesized compounds exhibited significant antibacterial and antifungal activities, suggesting their use in the development of new antimicrobial agents (Abdel-Wahab, Khidre, & Awad, 2012).

Anti-HIV Activity

Amino acid derivatives including naphthalene structures were synthesized and evaluated for their anti-HIV activity. The study demonstrated that certain derivatives exhibited potent in vitro inhibition of HIV-1 replication, suggesting their potential as lead compounds in antiviral drug development (Hamad et al., 2010).

Organic Electronics

Research on naphthalene diimide–bithiophene copolymers for use in organic electronic devices, such as all-polymer solar cells and organic field effect transistors (OFETs), has shown that derivatives of naphthalene, similar to the compound , can significantly impact the performance of these devices. The tuning of optical and electronic properties through the incorporation of naphthalene derivatives has been demonstrated (Sharma et al., 2016).

Computational and Pharmacological Evaluation

Computational and pharmacological evaluations of heterocyclic compounds, including those with naphthalene structures, have been performed for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This demonstrates the compound's potential in various biomedical applications, such as cancer treatment and anti-inflammatory therapy (Faheem, 2018).

properties

IUPAC Name |

N-(2-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5OS/c20-15-9-3-4-10-16(15)21-18(26)12-27-19-22-23-24-25(19)17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDQHIAPRXGYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2613830.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)

![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2613842.png)